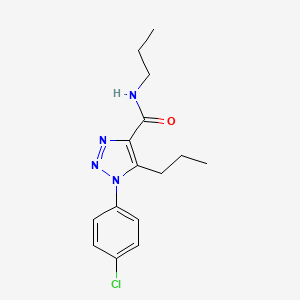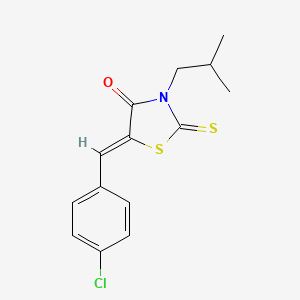
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thiourea derivative, which means that it contains a sulfur atom bonded to a nitrogen atom. Thiourea derivatives have been shown to have a variety of biological and pharmacological properties, including antitumor, antifungal, and antibacterial activity.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of enzymes that play a key role in the induction of apoptosis. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has a variety of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have antibacterial and antifungal activity. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is that it has been shown to have activity against a variety of cancer cell lines, making it a potentially useful compound for cancer research. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. One area of research could be to further investigate the compound's mechanism of action, in order to optimize its use in cancer research. Another potential direction could be to investigate the compound's potential as an antibacterial or antifungal agent. Additionally, studies could be conducted to investigate the compound's potential as an anti-inflammatory agent. Overall, N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is a promising compound with a variety of potential applications in scientific research.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has been suggested that the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea involves the induction of apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3S/c1-22-13-5-3-9(19(20)21)7-12(13)18-14(23)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTWVDGNMFBFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702812.png)
![methyl 6-{[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4702819.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4702839.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4702850.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4702855.png)

![4-{[3-(isopropoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4702874.png)
![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4702881.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4702883.png)
![6-allyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702885.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4702895.png)
